![molecular formula C10H9NO3S B2947583 Ethyl 6-hydroxybenzo[d]thiazole-2-carboxylate CAS No. 59587-30-3](/img/structure/B2947583.png)

Ethyl 6-hydroxybenzo[d]thiazole-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

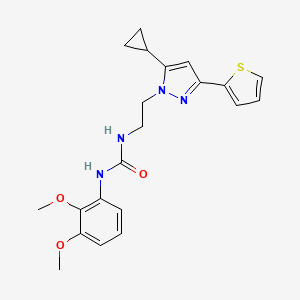

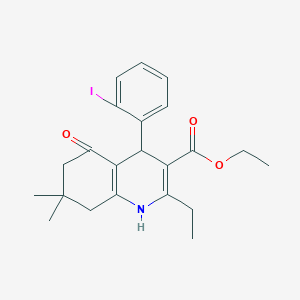

Ethyl 6-hydroxybenzo[d]thiazole-2-carboxylate is a chemical compound with the molecular formula C10H9NO3S . It is a derivative of benzo[d]thiazole-2-carboxamide .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzo[d]thiazole ring attached to a carboxylate group . The InChI code for this compound is 1S/C10H10NO3S/c1-2-14-10(13)9-11-7-4-3-6(12)5-8(7)15-9/h3-5,12,15H,2H2,1H3 .Physical And Chemical Properties Analysis

The molecular weight of this compound is 224.26 . Other physical and chemical properties such as boiling point, melting point, and solubility are not available from the search results.Aplicaciones Científicas De Investigación

Synthesis and Biological Properties

Ethyl 6-hydroxybenzo[d]thiazole-2-carboxylate is utilized in the synthesis of novel compounds with biological significance. A study by Shafi, Rajesh, and Senthilkumar (2021) explored the synthesis of new piperidine substituted benzothiazole derivatives, where this compound played a crucial role. These compounds displayed notable antibacterial and antifungal activities, indicating their potential in medical applications (Shafi, Rajesh, & Senthilkumar, 2021).

Antioxidant, Antimicrobial, and Antiviral Docking Studies

In another study, this compound derivatives were synthesized and evaluated for antioxidant, antimicrobial, and antiviral properties. Haroon et al. (2021) found that certain derivatives exhibited promising antioxidant agents, suggesting their potential for medical and pharmaceutical applications (Haroon et al., 2021).

Photoluminescence and Optical Properties

The photoluminescence spectra of this compound derivatives, as detailed in the research by Haroon et al. (2019), explain their optical properties. These studies are vital for understanding the potential technological applications of these compounds in fields like optoelectronics (Haroon et al., 2019).

Nonlinear Optical (NLO) Properties

The same study by Haroon et al. (2019) also investigated the nonlinear optical properties of these derivatives. They found that the compounds possess sizable NLO character, indicating significant implications for technology applications, particularly in areas involving charge transfer and chemical activities (Haroon et al., 2019).

Mecanismo De Acción

Target of Action

Ethyl 6-hydroxybenzo[d]thiazole-2-carboxylate, also known as ethyl 6-hydroxy-1,3-benzothiazole-2-carboxylate, is a compound that has been studied for its potential as an Epidermal Growth Factor Receptor (EGFR) inhibitor . EGFR is a type of tyrosine kinase that plays a significant role in cell life and is widely distributed in cells . It has been associated with the development, progression, aggressiveness, and metastasis of many solid tumors .

Mode of Action

The compound interacts with its target, EGFR, by binding to it and inhibiting its function . This inhibition can lead to a decrease in the growth and proliferation of cancer cells that overexpress EGFR . The exact binding mechanism and the resulting changes are still under investigation.

Biochemical Pathways

Upon entering physiological systems, molecules containing a thiazole ring, such as this compound, may activate or stop biochemical pathways and enzymes, or stimulate or block receptors in the biological systems

Result of Action

The compound’s action results in cytotoxic effects against cancer cell lines that highly express EGFR, such as A549, HeLa, and SW480 . It exhibits moderate to excellent potency against these cell lines and weak cytotoxic effects against HepG2, a cell line that expresses EGFR at lower levels . This suggests that the compound’s cytotoxic effects are likely due to its inhibition of EGFR .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is not yet fully understood. Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s action. For instance, the compound is stored at a temperature of 28°C , suggesting that temperature could affect its stability.

Propiedades

IUPAC Name |

ethyl 6-hydroxy-1,3-benzothiazole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3S/c1-2-14-10(13)9-11-7-4-3-6(12)5-8(7)15-9/h3-5,12H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKWMUUYSJMDDID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=C(S1)C=C(C=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-chloropyridine-4-carbonyl)-4-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)piperazine](/img/structure/B2947501.png)

![4-[4-(Difluoromethyl)-5-ethylpyrazol-1-yl]benzoic acid](/img/structure/B2947505.png)

![Methyl 4-({[(1,2,3-thiadiazol-4-yl)formohydrazido]methanethioyl}amino)benzoate](/img/structure/B2947508.png)

![1-(2-Ethoxyethyl)-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2947511.png)

![(Z)-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine](/img/structure/B2947514.png)

![Methyl 1,5-dibenzyl-3-(4-chlorophenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2947519.png)

![Ethyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2947520.png)

![1-[4-[4-(3-Methoxyphenyl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2947522.png)

![N-((1-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)-4-methoxyaniline](/img/structure/B2947523.png)